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molecular formula C7H11NO2 B8620648 4-Isocyanato-4-methyltetrahydro-2H-pyran

4-Isocyanato-4-methyltetrahydro-2H-pyran

Cat. No. B8620648
M. Wt: 141.17 g/mol
InChI Key: KBQANCJFIWTXKP-UHFFFAOYSA-N
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Patent
US08344000B2

Procedure details

A stirred solution of 4-methyltetrahydro-2H-pyran-4-carboxylic acid (D9) (1.26 g, 8.74 mmol) in Toluene (50 mL) at room temperature under argon was treated with triethylamine (1.58 mL, 11.36 mmol) and diphenyl azidophosphate (1.88 mL, 8.74 mmol) and heated to 85° C. for 2 hr. The mixture was allowed to cool to room temperature, then treated with 1 M NaOH solution (40 mL) and extracted with Et2O (3×). The combined extract was dried (Na2SO4), filtered and concentrated under vacuum to give the title compound (D10) (520 mg, 34%) as a yellow oil.
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
1.58 mL
Type
reactant
Reaction Step One
Name
diphenyl azidophosphate
Quantity
1.88 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[C:2]1([C:8](O)=O)[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1.C([N:13]([CH2:16]C)CC)C.P(N=[N+]=[N-])(OC1C=CC=CC=1)(OC1C=CC=CC=1)=[O:19].[OH-].[Na+]>C1(C)C=CC=CC=1>[N:13]([C:2]1([CH3:8])[CH2:3][CH2:4][O:5][CH2:6][CH2:7]1)=[C:16]=[O:19] |f:3.4|

Inputs

Step One
Name
Quantity
1.26 g
Type
reactant
Smiles
CC1(CCOCC1)C(=O)O
Name
Quantity
1.58 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
diphenyl azidophosphate
Quantity
1.88 mL
Type
reactant
Smiles
P(=O)(OC1=CC=CC=C1)(OC1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (3×)
EXTRACTION
Type
EXTRACTION
Details
The combined extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
N(=C=O)C1(CCOCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 520 mg
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 42.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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